2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine is a synthetic organic compound characterized by its unique molecular structure, which includes a thiazolidine ring, a methoxyphenoxy group, and an oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine typically involves the reaction of 2-methoxyphenol with an appropriate thiazolidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems to monitor and control temperature, pressure, and reaction time is common to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted thiazolidine derivatives.
Scientific Research Applications
2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Methoxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine shares similarities with other thiazolidine derivatives, such as:
- 2-((2-Hydroxyphenoxy)methyl)-3-(1-oxopropyl)thiazolidine
- 2-((2-Chlorophenoxy)methyl)-3-(1-oxopropyl)thiazolidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
161364-57-4 |
---|---|
Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propan-1-one |
InChI |
InChI=1S/C14H19NO3S/c1-3-13(16)15-8-9-19-14(15)10-18-12-7-5-4-6-11(12)17-2/h4-7,14H,3,8-10H2,1-2H3 |
InChI Key |
RTLWTLDGCQAXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCSC1COC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.